molecular formula C8H6O2S B189451 Benzo[b]thiophene 1,1-dioxide CAS No. 825-44-5

Benzo[b]thiophene 1,1-dioxide

Cat. No. B189451
CAS RN: 825-44-5
M. Wt: 166.2 g/mol
InChI Key: FRJNKYGTHPUSJR-UHFFFAOYSA-N
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Description

Benzo[b]thiophene 1,1-dioxide is an organic compound with the linear formula C8H6O2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzothiophene motifs, including Benzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene 1,1-dioxide can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving Benzo[b]thiophene 1,1-dioxide are primarily centered around its synthesis. The reaction of sulfonhydrazides with internal alkynes under electrochemical conditions leads to the formation of a quaternary spirocyclization intermediate . This intermediate is formed by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .

Scientific Research Applications

Catalysis and Synthesis

Benzo[b]thiophene 1,1-dioxides can be synthesized through a copper(I)-catalyzed insertion of sulfur dioxide into (2-alkynylaryl)boronic acids, leading to high yields of the desired product. This method introduces a sulfonyl group via sulfur dioxide insertion, followed by intramolecular 5-endo cyclization to afford benzo[b]thiophene 1,1-dioxide cores (Mao, Zheng, Xia, & Wu, 2016).

Heterocyclic Chemistry

Benzo[b]thiophen-3(2H)-one 1,1-dioxide is employed in the synthesis of novel heterocyclic systems, like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], illustrating its versatility in creating complex molecular structures (Cekavicus et al., 2008).

Dye and Pigment Industry

In the dye and pigment industry, benzo[b]thiophene-3(2H)-one-1,1-dioxide has been used to create a range of dyes for polyester, including styryl disperse dyes, azo dyes, hydazone disperse dyes, and arylated aldehydes. These dyes exhibit significant coloristic and dyeing properties on polyester (Bhatti & Seshadri, 2004).

Organic Chemistry

Benzo[b]thiophene 1,1-dioxide derivatives have been investigated for their photochromic properties. Compounds such as BTT-1 to BTT-4 with various substituents were developed to understand their impact on absorption and photochromic behavior (Chen, Li, Li, & Zhu, 2015).

Chemical Analysis

The proton magnetic resonance spectra of benzo[b]thiophen derivatives, including their 1,1-dioxides, have been studied to understand the influence of substituents on chemical shifts and coupling constants, contributing significantly to the field of NMR spectroscopy (Chapman, Ewing, Scrowston, & Westwood, 1968).

Future Directions

The synthesis of Benzo[b]thiophene 1,1-dioxide and similar compounds has diverse applications in medicinal chemistry and materials science . Future research may focus on developing novel and green methods for such functional benzothiophene derivatives . The compatibility of drug molecules showcased the potential application of the protocols .

properties

IUPAC Name

1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJNKYGTHPUSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231796
Record name Benzo(b)thiophene 1,1-dioxide
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene 1,1-dioxide

CAS RN

825-44-5
Record name Benzothiophene 1,1-dioxide
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Record name Benzo(b)thiophene 1,1-dioxide
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Record name Benzo[b]thiophene 1,1-dioxide
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Record name Benzo(b)thiophene 1,1-dioxide
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Record name Benzo[b]thiophene 1,1-dioxide
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Record name Benzo(b)thiophene 1,1-dioxide
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Synthesis routes and methods I

Procedure details

To a solution (120 mL) of 1-benzothiophene (11.2 g) in tetrahydrofuran was added m-chloroperbenzoic acid (70% containing, 43.1 g) at 0° C. and the mixture was stirred at the same temperature for 1 hr, further stirred at room temperature for 1 hr. An aqueous sodium thiosulfate solution (50 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with 1 mol/L aqueous sodium hydroxide solution, saturated aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give the title compound as a white solid (yield 10.3 g, 74%).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

A solution of 40 grams of thianaphthene (Aldrich Chemical Co.), acetic acid (240 ml) and 30% hydrogen peroxide (180 ml) was heated at reflux for 15 minutes. This solution was added to water (800 ml), cooled and filtered to give thianaphthene-1,1-dioxide, m.p.--142°-143° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
434
Citations
R Villar, I Encio, M Migliaccio, MJ Gil… - Bioorganic & medicinal …, 2004 - Elsevier
In the search of new compounds with antineoplastic activity, we have analysed the effect of several structural modifications on the nucleus 6-benzo[b]thiophenesulphonamide 1,1-…
Number of citations: 123 www.sciencedirect.com
W Zhang, T Ma, S Li, Y Yang, J Guo, W Yu… - European journal of …, 2017 - Elsevier
STAT3 is an attractive therapeutic target for cancer therapy. However, due to low potency or poor druggability, none of its inhibitors are clinically available. Herein, a series of …
Number of citations: 31 www.sciencedirect.com
S Marmor - The Journal of Organic Chemistry, 1977 - ACS Publications
Unlike open-chain,/3-unsaturated sulfones, benzo [6] thiophene 1, 1-dioxide (la) and 3-R-benzo [b] thiophene 1, 1-dioxides (lb, R= Me; lc, R= Et; Id, R= Ph) react anomalously with …
Number of citations: 8 pubs.acs.org
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
SH Kim, MT Tran, F Ruebsam, AX Xiang… - Bioorganic & medicinal …, 2008 - Elsevier
A novel series of HCV NS5B polymerase inhibitors comprising 1,1-dioxoisothiazoles and benzo[b]thiophene-1,1-dioxides were designed, synthesized, and evaluated. SAR studies …
Number of citations: 40 www.sciencedirect.com
S Chen, Y Yang, Y Wu, H Tian, W Zhu - Journal of Materials Chemistry, 2012 - pubs.rsc.org
A photochromic terarylene (BTO) containing a benzo[b]thiophene-1,1-dioxide unit as a central ethene bridge was synthesized and characterized, and exhibits good thermal stability and …
Number of citations: 128 pubs.rsc.org
WZ Li, HZ Xi, YJ Wang, HB Ma… - Chemical Biology & …, 2021 - Wiley Online Library
As a member of the signal transducer and activator of transcription (STAT) family, STAT3 plays a critical role in several biological pathways such as cell proliferation, migration, survival, …
Number of citations: 3 onlinelibrary.wiley.com
Y Wang, H Liu, W Li, Y Xie, C Gan, T Xue, X Su… - European Journal of …, 2023 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive lung disease of unknown aetiology with limited treatment options. Currently, only two drugs, nintedanib and pirfenidone, are …
Number of citations: 2 www.sciencedirect.com
K Nobuhara, Y Inagaki, W Setaka - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Intramolecular charge transfer (ICT) fluorescence has been widely investigated and exploited in sensor molecules. However, steric effects on the ICT fluorescence properties have …
Number of citations: 1 pubs.rsc.org
S Chen, W Li, X Li, WH Zhu - RSC advances, 2015 - pubs.rsc.org
Benzo[b]thiophene-1,1-dioxide based diarylethenes (DAEs), BTT-1 to BTT-4, containing methyl, phenyl, formyl and triphenylamine groups at the 5,5′-position of the thiophene rings …
Number of citations: 11 pubs.rsc.org

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